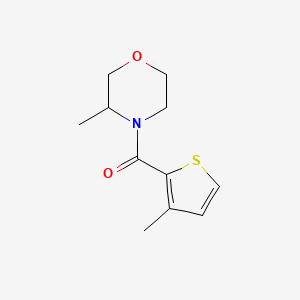
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone, also known as CP 55940, is a synthetic cannabinoid compound that is commonly used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body. When this compound 55940 binds to these receptors, it activates a series of signaling pathways that lead to a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound 55940 has been found to have a variety of biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of the immune system. It has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a valuable tool for studying the effects of cannabinoids on these receptors, and their potential therapeutic applications. However, this compound 55940 also has limitations, including its potential for toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are many potential future directions for research on 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 and other synthetic cannabinoids. These include the development of more selective and potent agonists of the cannabinoid receptors, the exploration of their potential therapeutic applications in a variety of diseases, and the study of their effects on the immune system and cancer cells. Additionally, there is a need for further research on the potential toxicity and side effects of these compounds, and for the development of safer and more effective dosing and administration methods.
Métodos De Síntesis
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 is synthesized through a multi-step process that involves the reaction of cyclopentyl magnesium bromide with 1-(4-methylpiperidin-1-yl)ethanone, followed by the addition of sulfur to the resulting compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 is commonly used in scientific research to study the cannabinoid receptors CB1 and CB2, and their role in various physiological processes. It has been found to have potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases. This compound 55940 has also been used to study the effects of cannabinoids on the immune system, and their potential for use in cancer therapy.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOS/c1-11-6-8-14(9-7-11)13(15)10-16-12-4-2-3-5-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFSTPNSBQPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)

![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)